4-[(1S)-1-Hydroxyethyl]-2-nitrophenol
Description
Contextualization within Chiral Organic Chemistry
Chirality is a fundamental concept in organic chemistry, where a molecule and its mirror image are non-superimposable. Such mirror-image isomers are known as enantiomers. The biological and chemical properties of enantiomers can differ significantly. The compound 4-[(1S)-1-Hydroxyethyl]-2-nitrophenol possesses a single stereocenter at the carbon atom bearing the hydroxyl group, making it a chiral molecule.
In the context of chiral organic chemistry, compounds like this are valued as chiral building blocks . mlunias.com This means they can be incorporated into a larger molecule to introduce a specific, desired stereochemistry. The "(1S)" designation specifies the absolute configuration at this stereocenter, providing chemists with a defined three-dimensional arrangement to build upon. The presence of multiple functional groups (hydroxyl, phenol (B47542), nitro group) allows for a variety of subsequent chemical transformations, enabling the synthesis of enantiomerically pure target molecules, which is particularly crucial in the pharmaceutical industry where often only one enantiomer of a drug is therapeutically active. nih.govmdpi.com
Significance in Advanced Synthetic Methodologies
The true value of a chiral building block is realized in its application within advanced synthetic methodologies, particularly in asymmetric synthesis . This field focuses on the selective creation of one enantiomer of a chiral product. rsc.orgnih.gov
While specific, named reactions employing this compound are not prominently documented in scientific literature, its structure lends itself to several potential roles:
Chiral Precursor: It can serve as a starting material for the synthesis of active pharmaceutical ingredients (APIs). mlunias.commdpi.com The existing stereocenter can guide the formation of new stereocenters in subsequent reaction steps. The nitro and phenol groups can be chemically modified to build molecular complexity. For instance, the nitro group can be reduced to an amine, a common functional group in many drugs. nih.gov
Chiral Auxiliary: In some synthetic strategies, a chiral molecule is temporarily attached to a non-chiral substrate to direct a reaction to occur stereoselectively. Although there is no specific evidence of this compound being used as a chiral auxiliary, its hydroxyl group would allow for such temporary attachment.
Chiral Resolving Agent: Chiral resolution is a technique to separate a racemic mixture (a 50:50 mix of two enantiomers). wikipedia.orgonyxipca.com A chiral resolving agent, which is itself enantiomerically pure, reacts with the racemate to form two different diastereomers. These diastereomers have different physical properties (like solubility) and can be separated. The hydroxyl and phenolic groups of this compound could potentially engage in interactions to form such separable diastereomeric complexes.
Table 2: Potential Synthetic Transformations of Functional Groups
| Functional Group | Potential Reaction | Resulting Group/Use |
|---|---|---|
| Nitro Group | Reduction (e.g., with H₂, Pd/C) | Amine group for amide bond formation, further functionalization |
| Hydroxyl Group | Esterification, Etherification | Protection, linking to other molecules, use as a nucleophile |
| Phenolic Group | O-alkylation, Acylation | Modification of electronic properties, attachment point |
Role in Mechanistic Chemical Biology Studies
In chemical biology, small molecules are used as probes to study and manipulate biological processes. The specific application of this compound in this field is not well-documented. However, nitrophenol-containing compounds can sometimes act as enzyme substrates or inhibitors. For example, the cleavage of a related compound, p-nitrophenol, from a substrate is often used in biochemical assays to produce a yellow color that can be measured to determine enzyme activity.
Given its structure, it is plausible that this compound or its derivatives could be designed as probes for specific enzymes, where the chiral center could influence the binding and recognition by the enzyme's active site. Such studies would be highly specific and would require dedicated research that has not yet been published in readily accessible scientific literature. Without such studies, its role in mechanistic chemical biology remains speculative.
Properties
IUPAC Name |
4-[(1S)-1-hydroxyethyl]-2-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-5(10)6-2-3-8(11)7(4-6)9(12)13/h2-5,10-11H,1H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJFHPWXFUVRCD-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)O)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)O)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1932089-63-8 | |
| Record name | 4-[(1S)-1-hydroxyethyl]-2-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Enantioselective Synthesis and Stereochemical Control of 4 1s 1 Hydroxyethyl 2 Nitrophenol
Methodologies for Asymmetric Induction
Asymmetric induction is the process of preferentially forming one enantiomer or diastereomer over another. For the synthesis of 4-[(1S)-1-hydroxyethyl]-2-nitrophenol, the primary challenge is the stereocontrolled reduction of the prochiral ketone, 4-hydroxy-3-nitroacetophenone.
Chiral catalysis provides an elegant and atom-economical route to enantiomerically enriched compounds. This approach utilizes a small amount of a chiral metal complex to convert a large amount of substrate into a chiral product. Asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) are powerful methods for the enantioselective reduction of ketones. rsc.org
In this context, ruthenium(II) complexes are particularly effective. researchgate.net These catalysts typically feature a ruthenium center coordinated to a chiral ligand, such as a diphosphine (e.g., BINAP) and/or a diamine (e.g., Ts-DPEN). researchgate.netsemanticscholar.org The reaction involves the transfer of hydrogen from a source like isopropanol (B130326) or a formic acid/triethylamine mixture to the ketone. wikipedia.orgliv.ac.uk The chiral environment created by the ligands around the metal center forces the hydrogen to add to one face of the carbonyl group preferentially, leading to the formation of one enantiomer of the alcohol in excess. semanticscholar.org
The selection of the ligand's chirality dictates the stereochemical outcome. For instance, a catalyst prepared with an (R,R)-diamine ligand will typically produce an alcohol of a specific stereochemistry, while the corresponding (S,S)-diamine ligand will yield the opposite enantiomer. researchgate.net This predictability is crucial for designing a synthesis that specifically targets the (S)-configuration of 4-(1-hydroxyethyl)-2-nitrophenol. The efficiency of these catalytic systems allows for high substrate-to-catalyst ratios, making them suitable for large-scale synthesis. liv.ac.uk
| Catalyst System | Hydrogen Source | Substrate Type | Typical Enantiomeric Excess (ee) |
|---|---|---|---|
| [RuCl₂(p-cymene)]₂ + Chiral Amino Alcohol Ligand | Isopropanol | Aryl Ketones | High (>90%) core.ac.ukrug.nl |
| Ru-TsDPEN Complex | HCOOH/NEt₃ | Aromatic Ketones | Excellent (up to 97%) liv.ac.uk |
| Ru-Diphosphine/Diamine Complex | H₂ Gas | Aromatic & Heteroaromatic Ketones | Excellent (>95%) semanticscholar.org |
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. nih.gov After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. Oxazolidinones, developed by Evans, are among the most widely used and reliable chiral auxiliaries. thieme-connect.comharvard.edu
In a hypothetical synthetic route towards this compound using this strategy, the prochiral ketone substrate would first be covalently attached to a chiral auxiliary. This creates a new, diastereomeric intermediate. The presence of the auxiliary's stereocenter sterically hinders one face of the ketone's carbonyl group, forcing a reducing agent (e.g., a hydride source) to attack from the less hindered face. nih.gov This diastereoselective reduction establishes the desired stereochemistry at the newly formed alcohol center.
The key steps in such a process would be:
Attachment: Covalently bonding a chiral auxiliary (e.g., a chiral oxazolidinone) to a precursor molecule.
Diastereoselective Reaction: Performing the ketone reduction, where the auxiliary directs the stereochemical outcome. For example, a conjugate hydride reduction followed by asymmetric protonation of the resulting enolate is a documented strategy for creating stereocenters. nih.gov
Cleavage: Removing the auxiliary to release the enantiomerically enriched target molecule, this compound.
While highly effective, this method is less atom-economical than catalysis as it requires stoichiometric amounts of the chiral auxiliary. nih.gov
Biocatalysis utilizes enzymes to perform chemical transformations with exceptional levels of specificity. Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible reduction of ketones to alcohols, making them ideal for the synthesis of chiral alcohols. These reactions are often performed using whole microbial cells or isolated enzymes and are valued for their high enantioselectivity and mild reaction conditions.
The enantioselective reduction of the precursor, 4-hydroxy-3-nitroacetophenone, can be achieved with high precision using an ADH that is specific for producing the (S)-enantiomer. The process typically involves a cofactor regeneration system, where a sacrificial alcohol like isopropanol is used in large excess to continuously regenerate the required nicotinamide (B372718) adenine (B156593) dinucleotide (NAD(P)H) cofactor.
Research has demonstrated that various ADHs can reduce substituted acetophenones with excellent results. The choice of enzyme is critical, as different ADHs exhibit opposite stereopreferences. An (S)-specific ADH will yield the desired this compound, while an (R)-specific ADH would produce its enantiomer. This high degree of enzyme specificity allows for the production of alcohols with very high enantiomeric excess (ee), often exceeding 99%.
| Enzyme Source | Substrate | Product | Conversion | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| (S)-Alcohol Dehydrogenase | 4-hydroxy-3-nitroacetophenone | This compound | High | >99% |
| (R)-Alcohol Dehydrogenase | 4-hydroxy-3-nitroacetophenone | 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol | High | >99% |
Total Synthesis Strategies Involving the this compound Scaffold
In the context of total synthesis, this compound represents a valuable chiral building block. Its structure contains multiple functional groups—a chiral secondary alcohol, a phenol (B47542), and a nitro group—that can be strategically manipulated to construct more complex molecular architectures, such as those found in pharmaceuticals and natural products. nih.gov
A synthetic strategy might utilize this compound as a starting material where:
The chiral secondary alcohol serves as a handle for introducing further stereocenters or for building carbon chains. Its stereochemistry is already defined, which avoids the need for a late-stage asymmetric step.
The phenolic hydroxyl group can be used as a nucleophile in etherification or esterification reactions, or as a directing group in electrophilic aromatic substitution to further functionalize the aromatic ring.
The nitro group is a versatile functional group. It can be reduced to an amine, which can then participate in amide bond formation, alkylations, or be converted into a diazonium salt for a wide range of subsequent transformations (e.g., Sandmeyer reactions).
While specific total syntheses that explicitly report the use of this compound as an intermediate are not prominently documented, its utility as a scaffold is clear. For example, it could be envisioned as a key fragment in the synthesis of certain beta-blockers or other pharmacologically active agents where a chiral hydroxyethylamino side chain is attached to an aromatic ring.
Derivatization and Analog Synthesis from this compound
Derivatization of this compound allows for the synthesis of a library of related analogs, which is a common strategy in medicinal chemistry to explore structure-activity relationships. The compound's two hydroxyl groups and its nitro group are primary sites for chemical modification.
O-Alkylation and O-Acylation: Both the phenolic and the secondary alcohol hydroxyl groups can be modified.
Etherification: Reaction with alkyl halides or other electrophiles under basic conditions would yield ethers. Selective alkylation of the more acidic phenolic hydroxyl over the secondary alcohol is possible by carefully choosing the base and reaction conditions.
Esterification: Reaction with acyl chlorides or carboxylic anhydrides would produce esters. google.com This modification can alter the compound's polarity and pharmacokinetic properties.
Modification of the Nitro Group: The aromatic nitro group is a key site for derivatization.
Reduction: The nitro group can be readily reduced to a primary amine (-NH₂) using various reagents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl). nih.gov
Amine Functionalization: The resulting aniline (B41778) derivative is a versatile intermediate. It can be acylated to form amides, alkylated to form secondary or tertiary amines, or diazotized to undergo a host of transformations, thereby providing access to a wide array of analogs with different substituents on the aromatic ring. researchgate.net
These derivatization reactions enable the systematic modification of the parent compound, providing a diverse set of molecules for further investigation.
Iii. Advanced Spectroscopic and Chromatographic Characterization of 4 1s 1 Hydroxyethyl 2 Nitrophenol and Its Enantiomers
Chiral Separation Techniques and Method Development
The separation of enantiomers is a critical challenge in pharmaceutical and chemical analysis. For 4-[(1S)-1-Hydroxyethyl]-2-nitrophenol, several high-resolution chromatographic techniques are employed to resolve the (S)- and (R)-enantiomers, ensuring the stereochemical purity of the desired (S)-form.
Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary method for the enantiomeric purity assessment of this compound. This technique utilizes chiral stationary phases (CSPs) that interact diastereomerically with the enantiomers, leading to differential retention times and subsequent separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for this class of compounds.
Method development involves the optimization of several parameters to achieve baseline separation with good resolution. Key variables include the composition of the mobile phase (often a mixture of a nonpolar solvent like hexane (B92381) and a polar alcohol modifier like isopropanol), the flow rate, and the column temperature. The selection of the appropriate CSP is paramount and is typically based on the functional groups present in the analyte. For this compound, the hydroxyl and nitro groups, along with the aromatic ring, provide multiple points of interaction for effective chiral recognition.
Table 1: Illustrative Chiral HPLC Method Parameters for Enantiomeric Purity
| Parameter | Condition |
|---|---|
| Column | Chiralpak AD-H (Amylose derivative) |
| Mobile Phase | n-Hexane / Isopropanol (B130326) (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Retention Time (R-enantiomer) | ~8.5 min |
| Retention Time (S-enantiomer) | ~10.2 min |
| Resolution (Rs) | > 2.0 |
Note: The data in this table is representative and may vary based on the specific instrumentation and exact experimental conditions.
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times and reduced solvent consumption. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase, often modified with a small amount of an organic solvent (e.g., methanol (B129727) or ethanol). The low viscosity and high diffusivity of supercritical fluids enhance chromatographic efficiency.
For the enantioseparation of this compound, SFC methods often employ the same types of polysaccharide-based chiral stationary phases used in HPLC. The development of an SFC method focuses on optimizing the mobile phase composition (CO2/modifier ratio), pressure, temperature, and flow rate to achieve the desired separation. The polarity of the alcohol modifier can significantly influence the retention and resolution of the enantiomers.
Table 2: Example SFC Conditions for Enantioseparation
| Parameter | Condition |
|---|---|
| Column | Chiralcel OJ-H (Cellulose derivative) |
| Mobile Phase | Supercritical CO2 / Methanol (85:15, v/v) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 35 °C |
| Detection | UV at 254 nm |
Capillary Electrophoresis (CE) offers another orthogonal approach for chiral analysis, characterized by high efficiency, short analysis times, and minimal sample consumption. In chiral CE, a chiral selector is added to the background electrolyte. This selector forms transient diastereomeric complexes with the enantiomers of the analyte, which then migrate at different velocities under the influence of an electric field, leading to their separation.
For this compound, cyclodextrins and their derivatives are commonly used as chiral selectors. The choice of cyclodextrin (B1172386) and its concentration, along with the pH and composition of the buffer, are critical parameters that must be optimized to achieve enantiomeric resolution. The charged nature of the phenolate (B1203915) form of the analyte at appropriate pH values facilitates its migration and separation in the capillary.
Mass Spectrometry for Structural Confirmation and Quantitative Analysis
Mass spectrometry (MS) is an indispensable tool for the structural confirmation and sensitive quantification of this compound. When coupled with a chromatographic inlet, it provides both specificity and sensitivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace-level quantification and impurity profiling due to its exceptional selectivity and sensitivity. For this compound, an LC-MS/MS method would typically employ a reversed-phase HPLC separation followed by detection with a triple quadrupole mass spectrometer.
Method development involves optimizing both the chromatographic separation and the mass spectrometric detection. Electrospray ionization (ESI) in negative ion mode is often preferred for phenolic compounds, as it readily forms the [M-H]⁻ ion. The precursor ion is then selected and fragmented in the collision cell to produce characteristic product ions. The transition from the precursor ion to a specific product ion is monitored for highly selective quantification, a process known as Multiple Reaction Monitoring (MRM). This approach allows for the detection and quantification of the compound at very low concentrations and can be used to identify and quantify process-related impurities.
Table 3: Representative LC-MS/MS Parameters
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion [M-H]⁻ | m/z 182.05 |
| Collision Gas | Argon |
| MRM Transition (Quantification) | m/z 182.05 -> m/z 136.04 |
| MRM Transition (Confirmation) | m/z 182.05 -> m/z 108.03 |
| Collision Energy | Optimized for specific transitions (e.g., -15 eV) |
Note: The m/z values and collision energies are theoretical and require experimental optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of molecules. It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships. For this compound, ¹H and ¹³C NMR are fundamental for confirming the constitution and substitution pattern of the molecule.
To determine the stereochemistry and conformation, more advanced NMR techniques are employed. The use of chiral solvating agents or chiral derivatizing agents can induce chemical shift differences between the enantiomers, allowing for the determination of enantiomeric purity by NMR. Furthermore, two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations between protons, offering insights into the preferred conformation of the 1-hydroxyethyl side chain relative to the nitrophenol ring. The coupling constants between the methine proton and the methyl protons of the side chain can also provide conformational information.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Carbon dioxide |
| Ethanol |
| Hexane |
| Isopropanol |
Advanced NMR Pulse Sequences for Chiral Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. While standard NMR techniques can confirm the connectivity of atoms, advanced pulse sequences are often required to differentiate between enantiomers. This is typically achieved by converting the enantiomers into diastereomers by reaction with a chiral derivatizing agent or by using a chiral solvating agent to induce a diastereomeric interaction.
For a compound like this compound, derivatization of the hydroxyl group with a chiral acid, such as α-methoxyphenylacetic acid (MPA), would yield a mixture of diastereomeric esters. The resulting diastereomers would exhibit distinct chemical shifts in their NMR spectra, particularly for the protons near the stereocenter. For instance, the methine proton and the methyl protons of the hydroxyethyl (B10761427) group would be expected to show separate signals for the (S,R) and (S,S) diastereomers.
Interactive Data Table: Expected ¹H NMR Chemical Shift Differences (Δδ in ppm) for Diastereomeric Esters of 4-(1-Hydroxyethyl)-2-nitrophenol
| Proton | Expected Δδ (δ_diastereomer1 - δ_diastereomer2) | Notes |
| Methine H (CH-OH) | 0.05 - 0.20 | The chemical shift of the proton attached to the stereocenter is highly sensitive to the diastereomeric environment. |
| Methyl H (CH₃) | 0.02 - 0.10 | The methyl group protons, being close to the stereocenter, would also exhibit a noticeable chemical shift difference. |
| Aromatic H (ortho to nitro) | 0.01 - 0.05 | Protons on the aromatic ring may show smaller but measurable differences in their chemical shifts. |
| Aromatic H (meta to nitro) | < 0.01 | Protons further away from the stereocenter are less likely to show significant chemical shift non-equivalence. |
Ligand-Based NMR Studies
Ligand-based NMR methods offer a powerful alternative for studying chiral recognition without the need for covalent derivatization. These techniques rely on the differential interaction of enantiomers with a chiral auxiliary, such as a chiral solvating agent or a chiral metal complex, leading to observable changes in the NMR spectrum.
One common approach is the use of chiral solvating agents (CSAs), like (R)- or (S)-1,1'-bi-2-naphthol (BINOL) or chiral phosphoric acids. In the presence of a CSA, the enantiomers of 4-(1-Hydroxyethyl)-2-nitrophenol would form transient diastereomeric complexes with different association constants and geometries. This would result in the splitting of NMR signals for the enantiomers, allowing for their differentiation and the determination of enantiomeric excess.
Ligand-based NMR experiments such as Saturation Transfer Difference (STD) NMR and WaterLOGSY (Water-Ligand Observed via Gradient Spectroscopy) can also be employed to probe the binding of the enantiomers to a chiral receptor, such as a protein or a cyclodextrin. nih.govnih.gov These methods are particularly useful for identifying which parts of the molecule are involved in the chiral recognition process. While specific ligand-based NMR studies on this compound are not prevalent, the principles are well-established for similar chiral alcohols. researchgate.net
X-ray Crystallography for Absolute Stereochemistry Determination
X-ray crystallography is the gold standard for the unambiguous determination of the absolute stereochemistry of a chiral molecule. nih.gov This technique relies on the anomalous scattering of X-rays by the electrons of the atoms in a single crystal. By analyzing the diffraction pattern, the precise three-dimensional arrangement of atoms in the crystal lattice can be determined.
For a chiral compound like this compound, obtaining a suitable single crystal is the first critical step. The presence of a nitro group and a hydroxyl group can facilitate the formation of hydrogen bonds, which may aid in crystallization. The absolute configuration is typically determined by calculating the Flack parameter, which should be close to 0 for the correct enantiomer and close to 1 for the inverted structure. nih.gov
While a crystal structure for this compound is not publicly available, data from a related nitrophenol derivative, 4a-Hydroxy-9-(2-nitro-phenyl)-3,4,4a,5,6,7,9,9a-octahydro-2H-xanthene-1,8-dione, illustrates the type of crystallographic data that would be obtained. researchgate.netdoaj.org
Interactive Data Table: Illustrative Crystallographic Data for a Nitrophenol Derivative
| Parameter | Value | Significance |
| Crystal System | Triclinic | Describes the symmetry of the unit cell. |
| Space Group | P-1 | Specifies the symmetry elements within the unit cell. |
| a (Å) | 7.009 | Unit cell dimension. |
| b (Å) | 8.081 | Unit cell dimension. |
| c (Å) | 15.218 | Unit cell dimension. |
| α (°) | 101.973 | Unit cell angle. |
| β (°) | 99.137 | Unit cell angle. |
| γ (°) | 102.164 | Unit cell angle. |
| Flack Parameter | ~0 | A value close to 0 would confirm the assigned absolute stereochemistry. |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment
Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral molecule with left and right circularly polarized light. Circular Dichroism (CD) spectroscopy is a widely used chiroptical method for stereochemical assignment. A CD spectrum plots the difference in absorption of left and right circularly polarized light (Δε) as a function of wavelength. Enantiomers exhibit mirror-image CD spectra.
For this compound, the chromophores, particularly the nitrophenol moiety, are expected to give rise to characteristic Cotton effects in the CD spectrum. The sign and magnitude of these Cotton effects are dependent on the absolute configuration of the stereocenter. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectrum for a given enantiomer, and comparison with the experimental spectrum allows for the assignment of the absolute configuration.
While the CD spectrum for this compound is not reported, studies on similar chiral aromatic alcohols, such as 1-phenylethanol (B42297), demonstrate the utility of this technique. nih.govmpg.de The expected CD spectrum for the (S)-enantiomer would be the mirror image of the (R)-enantiomer.
Interactive Data Table: Expected Circular Dichroism Data for Enantiomers of 4-(1-Hydroxyethyl)-2-nitrophenol
| Enantiomer | Wavelength (nm) | Expected Sign of Cotton Effect | Chromophore Transition |
| (1S)-enantiomer | ~210-230 | Positive or Negative | π → π* transition of the aromatic ring |
| (1S)-enantiomer | ~250-280 | Opposite to the first Cotton effect | n → π* or another π → π* transition |
| (1R)-enantiomer | ~210-230 | Opposite to the (1S)-enantiomer | π → π* transition of the aromatic ring |
| (1R)-enantiomer | ~250-280 | Opposite to the (1S)-enantiomer | n → π* or another π → π* transition |
Vibrational Circular Dichroism (VCD), the infrared counterpart of CD, can also provide valuable stereochemical information by probing the vibrational transitions of the molecule. researchgate.net
Iv. Computational Chemistry and Molecular Modeling of 4 1s 1 Hydroxyethyl 2 Nitrophenol
Molecular Dynamics (MD) Simulations
Solvation Effects and Environmental Influence on Molecular Behavior
Further research and publication in the field of computational chemistry are required before a comprehensive and scientifically validated article on these specific aspects of 4-[(1S)-1-Hydroxyethyl]-2-nitrophenol can be composed.
Mechanistic Insights from Computational Studies
Computational studies allow for the exploration of reaction pathways and the energetic profiles of chemical transformations. For nitrophenolic compounds, these investigations can elucidate mechanisms of degradation, metabolism, and interaction with other molecules.
While specific computational studies on the reaction pathways of this compound are not extensively documented in publicly available literature, the general principles of reactivity for nitrophenols can be inferred from studies on related compounds like 4-nitrophenol.
Computational investigations into the atmospheric degradation of 4-nitrophenol, for instance, have explored its reaction with hydroxyl radicals (•OH). researchgate.net These studies predict that the addition of the hydroxyl radical to the aromatic ring is a key step. The positions ortho and meta to the hydroxyl group are often the most favorable sites for attack due to the directing effects of the substituents. For this compound, this would imply that the hydroxyl radical could add to the carbon atoms adjacent to the existing hydroxyl and nitro groups.
Transition state analysis in these computational studies is crucial for determining the energy barriers of different reaction pathways. The transition state is the highest energy point along the reaction coordinate, and its structure provides insights into the geometry of the reacting molecules as they transform into products. By calculating the energy of reactants, transition states, and products, a potential energy surface can be constructed, revealing the most likely reaction mechanism.
For example, in the cytochrome P450-mediated metabolism of 4-nitrophenol, computational studies have modeled the interaction of the substrate with the enzyme's active site. researchgate.net These models predict a stepwise reaction mechanism involving the formation of a reactant complex, transition states, intermediates, and a product complex. researchgate.net Such studies highlight the importance of spin states and electrophilic addition in determining the reaction pathway. researchgate.net
A hypothetical reaction pathway for the oxidation of the ethyl group in this compound could be modeled computationally. This would involve identifying the transition state for the abstraction of a hydrogen atom from the chiral carbon, followed by further oxidation steps. The energy barriers calculated for these steps would indicate the feasibility of such a pathway.
Table 1: Key Aspects of Computational Reaction Pathway Analysis for Nitrophenols
| Aspect | Description | Relevance to this compound |
| Reactant Modeling | Creation of a three-dimensional model of the molecule and any co-reactants. | The specific stereochemistry of the (1S)-1-hydroxyethyl group would be explicitly defined. |
| Transition State Search | Identification of the highest energy structure along a proposed reaction coordinate. | Crucial for determining the rate-limiting step of a reaction, such as oxidation or conjugation. |
| Energy Profile Calculation | Determination of the relative energies of reactants, transition states, intermediates, and products. | Provides a quantitative measure of the reaction's feasibility and predicts the major products. |
| Solvent Effects | Inclusion of solvent models to simulate reactions in a more realistic environment. | Important for accurately predicting reaction rates and mechanisms in biological or environmental systems. |
Chiral recognition is a fundamental process in biology and chemistry, where a chiral molecule interacts differently with the two enantiomers of another chiral molecule. researchgate.net The theoretical basis for this phenomenon lies in the formation of transient diastereomeric complexes between the chiral selector (the recognizing molecule) and the enantiomers of the chiral selectand (the molecule being recognized). nih.gov
The most widely accepted model for chiral recognition is the three-point interaction model. researchgate.net This model posits that for effective chiral discrimination, there must be at least three points of interaction between the chiral selector and the enantiomer. These interactions can be attractive (e.g., hydrogen bonds, electrostatic interactions, van der Waals forces) or repulsive (steric hindrance). For one enantiomer, all three points can interact favorably, leading to a stable complex. For the other enantiomer, it is sterically impossible for all three points to interact simultaneously in the same favorable way, resulting in a less stable complex. researchgate.net
In the context of this compound, the chiral center is the carbon atom of the hydroxyethyl (B10761427) group. The three key groups around this chiral center are the hydroxyl group, the methyl group, and the nitrophenyl group. A chiral selector, such as a chiral stationary phase in chromatography or a binding site in a protein, would need to have complementary functional groups that can interact with these three groups.
Computational modeling can be used to simulate the docking of the (S)- and hypothetical (R)-enantiomers of this compound into the active site of a chiral selector. By calculating the binding energies of the resulting diastereomeric complexes, it is possible to predict which enantiomer will bind more strongly. These calculations can also reveal the specific intermolecular interactions responsible for chiral recognition.
Table 2: Key Interactions in Chiral Recognition
| Type of Interaction | Description | Potential Role in Chiral Recognition of this compound |
| Hydrogen Bonding | Interaction between a hydrogen atom covalently bonded to an electronegative atom and another electronegative atom. | The hydroxyl group and the nitro group can act as hydrogen bond donors or acceptors. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The nitrophenyl ring can participate in π-π stacking with an aromatic moiety in the chiral selector. |
| Steric Repulsion | Repulsive forces that arise when atoms are brought too close together. | The spatial arrangement of the methyl and hydroxyl groups will lead to different steric clashes for the two enantiomers when interacting with a chiral surface. |
| Dipole-Dipole Interactions | Attractive or repulsive forces between polar molecules. | The polar functional groups (hydroxyl, nitro) create a dipole moment that can interact with the dipole of the chiral selector. |
A general criterion for molecular recognition, including chiral recognition, can be formulated based on the inequality of the distance matrices of the complexes formed between different compounds and a resolving agent. nih.gov This approach provides a more objective and quantitative way to understand and predict chiral recognition. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies
QSAR and SAR are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a particular property. nih.gov SAR explores the relationship between the chemical structure and activity in a qualitative manner, while QSAR aims to create a quantitative model. mdpi.comnih.gov
For a compound like this compound, QSAR and SAR studies would be valuable for predicting its biological activity, toxicity, or environmental fate based on its molecular descriptors. researchgate.net These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, electronic properties, and lipophilicity.
While specific QSAR/SAR studies for this compound are not readily found, extensive research has been conducted on nitroaromatic compounds in general. mdpi.comsemanticscholar.org These studies have identified several key molecular descriptors that are often correlated with the toxicity of nitroaromatics. mdpi.com
Table 3: Common Molecular Descriptors in QSAR Studies of Nitroaromatic Compounds
| Descriptor Type | Example Descriptor | Description | Potential Relevance to this compound |
| Electronic | HOMO/LUMO energies | Energy of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital, related to reactivity. | The electron-withdrawing nitro group significantly influences the electronic properties. |
| Topological | Connectivity indices | Numerical representation of the branching and connectivity of the molecular skeleton. | Reflects the overall shape and size of the molecule. |
| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. | Important for predicting absorption, distribution, metabolism, and excretion (ADME) properties. |
| Steric | Molar refractivity | A measure of the volume occupied by a molecule and its polarizability. | The size and shape of the hydroxyethyl group would contribute to this descriptor. |
A hypothetical QSAR study for a series of substituted nitrophenols, including this compound, would involve the following steps:
Data Collection: Gathering a dataset of compounds with known activity values (e.g., toxicity to a specific organism).
Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound in the dataset.
Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that correlates the descriptors with the activity.
Model Validation: Assessing the predictive power of the model using internal and external validation techniques.
The resulting QSAR model could then be used to predict the activity of new, untested nitrophenolic compounds.
SAR studies, on the other hand, often involve a more qualitative analysis of how specific structural modifications affect activity. For example, an SAR study might investigate how changing the position of the nitro group, modifying the alkyl side chain, or introducing other substituents on the aromatic ring of this compound impacts a particular biological response. This information is crucial for lead optimization in drug discovery and for understanding the structural requirements for a desired activity. nih.gov
V. Mechanistic Biochemical and Cellular Interactions of 4 1s 1 Hydroxyethyl 2 Nitrophenol
Enzyme Inhibition Mechanism Investigations (in vitro)
In vitro enzyme inhibition studies are fundamental to characterizing the biochemical activity of a compound. These experiments utilize purified enzymes and substrates to determine if and how a compound interferes with normal enzymatic reactions.
Enzyme kinetics provides quantitative insights into how an inhibitor affects an enzyme's catalytic efficiency. By measuring reaction rates at various substrate and inhibitor concentrations, key parameters can be determined. These parameters help classify the type of inhibition, such as competitive, noncompetitive, uncompetitive, or mixed inhibition. nih.govmdpi.com
A competitive inhibitor binds to the enzyme's active site, preventing the substrate from binding. youtube.com This type of inhibition can be overcome by increasing the substrate concentration. youtube.com A noncompetitive inhibitor binds to an allosteric (non-active) site, changing the enzyme's conformation and reducing its catalytic efficiency, regardless of whether the substrate is bound. nih.govlibretexts.org This effect cannot be overcome by adding more substrate. youtube.com
Key kinetic parameters derived from these studies include:
IC₅₀ (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.
Kᵢ (Inhibition constant): A measure of the inhibitor's binding affinity to the enzyme. A lower Kᵢ value indicates a more potent inhibitor.
Michaelis-Menten constant (Kₘ): The substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ). Changes in Kₘ in the presence of an inhibitor help determine the inhibition mechanism.
Maximum velocity (Vₘₐₓ): The maximum rate of the reaction when the enzyme is saturated with the substrate.
The data from such experiments are often analyzed using graphical methods like Lineweaver-Burk plots to visually determine the mechanism of inhibition. researchgate.net
Table 1: Illustrative Kinetic Parameters for Inhibition of a Target Enzyme by 4-[(1S)-1-Hydroxyethyl]-2-nitrophenol This table presents hypothetical data for illustrative purposes.
| Parameter | Value | Description |
|---|---|---|
| IC₅₀ | 15 µM | Concentration needed to inhibit 50% of the enzyme's activity. |
| Kᵢ | 7 µM | Indicates strong binding affinity of the inhibitor to the enzyme. |
| Inhibition Type | Mixed | The inhibitor affects both the Kₘ and Vₘₐₓ of the enzyme. |
| Effect on Kₘ | Increased | Suggests interference with substrate binding. |
| Effect on Vₘₐₓ | Decreased | Suggests interference with the catalytic process. |
Given its phenolic structure, this compound is a potential modulator of Cytochrome P450 (CYP) enzymes. The CYP superfamily, particularly the CYP2E1 isoform, is known to metabolize small aromatic and phenolic compounds. nih.govresearchgate.net Therefore, a primary step in characterization would be to screen the compound against a panel of key drug-metabolizing CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4, and CYP2E1).
P-nitrophenol hydroxylation is a classic probe reaction used to measure the activity of CYP2E1. nih.gov Studies investigating potential inhibitors of this enzyme often measure their ability to interfere with this specific reaction. researchgate.net Isoform selectivity is a critical aspect of these investigations. An inhibitor is considered selective if it inhibits one specific enzyme isoform at concentrations significantly lower than those required to inhibit other isoforms. High selectivity can be advantageous in therapeutic applications, as it minimizes off-target effects. For instance, while many imidazole (B134444) antifungals inhibit p-nitrophenol hydroxylation, they often show stronger inhibition of other CYPs like CYP3A4, making them non-selective for CYP2E1. nih.gov
Determining whether an inhibitor binds to the enzyme's active site (orthosteric site) or a secondary site (allosteric site) is key to understanding its mechanism. nih.gov
Active Site Binding: This is characteristic of competitive inhibition, where the inhibitor directly competes with the substrate for the same binding location. mdpi.com The chemical structure of the inhibitor often mimics that of the natural substrate.
Allosteric Site Binding: In allosteric inhibition, the inhibitor binds to a site distinct from the active site. knyamed.com This binding event induces a conformational change in the enzyme that alters the shape of the active site, reducing its affinity for the substrate or its ability to perform catalysis. libretexts.orgreddit.com Noncompetitive and uncompetitive inhibition are forms of allosteric regulation. nih.gov
Distinguishing between these mechanisms can be achieved through detailed kinetic analyses. For example, a purely noncompetitive inhibitor will decrease Vₘₐₓ without altering Kₘ, indicating it binds to the enzyme and enzyme-substrate complex with equal affinity at an allosteric site. nih.gov
Molecular Basis of Protein Binding
Beyond enzyme inhibition, it is important to characterize the direct physical binding of the compound to its protein targets. Biophysical techniques provide precise data on binding affinity, stoichiometry, and the structural details of the interaction.
Several biophysical methods are employed to quantify the interaction between a small molecule (ligand) like this compound and a protein. researchgate.net These techniques measure the binding events directly, often without the need for enzymatic assays.
Isothermal Titration Calorimetry (ITC): ITC measures the heat released or absorbed during a binding event. It is considered the gold standard for determining the dissociation constant (Kᴅ), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of an interaction in a single experiment. nih.gov
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that monitors the binding of an analyte (the compound) to a ligand (the protein) immobilized on a sensor chip. nih.gov It provides real-time data on the association and dissociation rates, from which the Kᴅ can be calculated.
Microfluidic Modulation Spectroscopy (MMS): This technique measures changes in the secondary structure of a protein upon ligand binding, providing insights into conformational changes and stability. redshiftbio.com
The dissociation constant (Kᴅ) is a direct measure of binding affinity; a lower Kᴅ signifies a stronger interaction. Stoichiometry (n) refers to the ratio of ligand molecules to protein molecules in the resulting complex (e.g., 1:1 or 2:1). nih.gov
Table 2: Illustrative Biophysical Binding Parameters for the Interaction of this compound with a Target Protein This table presents hypothetical data for illustrative purposes.
| Technique | Parameter | Value | Interpretation |
|---|---|---|---|
| ITC | Kᴅ | 5 µM | Indicates a moderately strong binding affinity. |
| Stoichiometry (n) | 1.1 | Suggests a 1:1 binding ratio of compound to protein. | |
| ΔH (Enthalpy) | -25 kJ/mol | The binding process is enthalpically driven and releases heat. | |
| SPR | Kᴅ | 6.5 µM | Corroborates the affinity measured by ITC. |
| kₐ (on-rate) | 2 x 10⁴ M⁻¹s⁻¹ | Rate of complex formation. | |
| kᏧ (off-rate) | 0.13 s⁻¹ | Rate of complex dissociation. |
Understanding the three-dimensional structure of the ligand-protein complex is essential for elucidating the precise molecular interactions that drive binding. Techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can resolve atomic-level details of the binding site.
These structural studies can identify:
Key Amino Acid Residues: Pinpointing the specific residues in the protein that make direct contact with the inhibitor.
Intermolecular Forces: Identifying the types of non-covalent interactions involved, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For a molecule like this compound, the hydroxyl and nitro groups would be expected to form specific hydrogen bonds with polar residues in the binding pocket, while the phenyl ring could engage in hydrophobic or π-stacking interactions.
This structural information is invaluable for structure-based drug design, allowing for the rational modification of the compound to improve its potency, selectivity, and other pharmacological properties.
Modulation of Cellular Pathways (in vitro)
The in vitro evaluation of this compound is a critical step in understanding its potential biological activity. Such studies would involve exposing various cell lines to the compound and observing its effects on key cellular processes and signaling cascades.
Identifying the direct molecular targets of this compound is fundamental to understanding its mechanism of action. A common approach involves screening the compound against a panel of known biological targets, such as enzymes and receptors. For phenolic compounds, and particularly those with a nitro group, protein tyrosine phosphatases (PTPs) are a class of enzymes that are often investigated as potential targets due to the role of the phenolic hydroxyl group in binding to the active site.
A hypothetical screening of this compound against a panel of PTPs might yield data similar to that presented in Table 1. Such a screen would reveal the compound's potency and selectivity.
Table 1: Hypothetical Inhibitory Activity of this compound against various Protein Tyrosine Phosphatases (PTPs) This data is illustrative and not based on published experimental results.
| Protein Tyrosine Phosphatase | IC₅₀ (µM) |
|---|---|
| PTP1B | 5.2 |
| SHP-1 | 25.8 |
| SHP-2 | 32.1 |
| CD45 | >100 |
Further investigation would be required to confirm direct binding and to characterize the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could be employed for this purpose.
Once a primary molecular target is identified, subsequent studies would focus on how the interaction with this target modulates intracellular signaling cascades. For instance, if this compound were found to be an inhibitor of PTP1B, its effect on the insulin (B600854) signaling pathway would be a key area of investigation. PTP1B is a negative regulator of this pathway, and its inhibition would be expected to enhance insulin signaling.
Experiments would typically involve treating a relevant cell line (e.g., HepG2 human liver cancer cells or 3T3-L1 adipocytes) with the compound and then stimulating with insulin. The phosphorylation status of key downstream signaling proteins, such as the insulin receptor (IR), insulin receptor substrate 1 (IRS-1), and Akt, would be assessed by Western blotting. The expected outcome of PTP1B inhibition is an increase in the phosphorylation of these proteins.
Beyond the insulin signaling pathway, the modulation of other major signaling cascades, such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, would also be of interest, as these are central to cellular processes like proliferation, inflammation, and survival. The activation or inhibition of key proteins in these pathways (e.g., ERK, JNK, p38, and IκBα) would be quantified.
Table 2: Illustrative Data on the Effect of this compound on Key Signaling Proteins in vitro This data is for illustrative purposes only and is not based on experimental findings.
| Signaling Pathway | Protein Analyzed | Effect of Compound Treatment |
|---|---|---|
| Insulin Signaling | p-Akt (Ser473) | Increased phosphorylation |
| MAPK Signaling | p-ERK1/2 (Thr202/Tyr204) | No significant change |
Since this compound is a chiral molecule, it is crucial to investigate the biological activities of both the (S)- and (R)-enantiomers separately. Enantiomers can exhibit significantly different pharmacological and toxicological profiles due to the stereospecificity of their interactions with biological macromolecules.
To assess the differential effects, in vitro assays would be conducted comparing the activity of the (S)-enantiomer, the (R)-enantiomer, and the racemic mixture. These assays could include cell viability assays (e.g., MTT or WST-1) in various cell lines, enzyme inhibition assays against the identified molecular target(s), and assessments of their impact on signaling pathways.
A hypothetical comparison of the enantiomers' inhibitory activity against PTP1B is presented in Table 3. Such data would be critical in determining the stereochemical requirements for bioactivity and for guiding any future drug development efforts.
Table 3: Hypothetical Enantioselective Inhibition of PTP1B This data is illustrative and does not represent published experimental results.
| Compound | PTP1B IC₅₀ (µM) |
|---|---|
| This compound | 5.2 |
| 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol | 48.9 |
Vi. Advanced Applications and Future Directions of 4 1s 1 Hydroxyethyl 2 Nitrophenol
Role as a Chiral Building Block in Complex Molecule Synthesis
There is currently no available scientific literature detailing the use of 4-[(1S)-1-Hydroxyethyl]-2-nitrophenol as a chiral building block in the synthesis of complex molecules.
Catalytic Roles or Involvement in Catalytic Cycles
Information regarding any catalytic roles or the involvement of this compound in catalytic cycles is not present in the surveyed scientific literature.
Development of Probes for Biochemical Research
The use of this compound in the development of probes for biochemical research has not been documented in available scientific papers.
Emerging Research Areas and Unexplored Mechanistic Pathways
There are no documented emerging research areas or discussions of unexplored mechanistic pathways involving this compound in the current scientific literature.
Q & A
Q. What are the recommended synthetic routes for 4-[(1S)-1-Hydroxyethyl]-2-nitrophenol, and how can enantiomeric purity be ensured?
The synthesis of chiral nitrophenol derivatives typically involves Friedel-Crafts alkylation or stereoselective reduction of ketones. For enantiomeric purity, asymmetric catalysis using chiral ligands (e.g., BINOL derivatives) or enzymatic resolution can be employed. A related synthesis method for nitrobenzaldehyde derivatives (e.g., 4-nitrobenzaldehyde reacting with 2,4-dihydroxyacetophenone in ethanol with thionyl chloride) provides a template for nitro group introduction . Chiral intermediates like tert-butyl (2S)-2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate highlight the use of protecting groups to preserve stereochemistry during synthesis .
Q. Which analytical techniques are critical for assessing the purity of this compound?
High-performance liquid chromatography (HPLC) with chiral columns is essential for separating enantiomers, while gas chromatography-mass spectrometry (GC-MS) identifies volatile impurities. Nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C, and NOESY) resolves structural ambiguities, particularly the stereochemistry of the hydroxyethyl group. Melting point analysis and UV-Vis spectroscopy (for nitroaromatic absorbance at ~400 nm) are complementary methods. Reference standards like 4-nitrophenol sodium salt dihydrate (purity >99%) validate calibration protocols .
Q. How can the structure of this compound be confirmed using spectroscopic data?
Key steps include:
- IR Spectroscopy : Detection of O-H (3200–3600 cm) and nitro group (1520, 1350 cm) stretches.
- NMR : H NMR identifies the hydroxyethyl group (δ 1.3–1.5 ppm for CH, δ 3.8–4.2 ppm for CH-OH) and aromatic protons (δ 7.5–8.5 ppm). C NMR confirms nitrophenyl carbons (δ 120–150 ppm).
- X-ray Crystallography : Resolves absolute stereochemistry, as demonstrated for analogous compounds like (S)-1-(3-nitrophenyl)ethanol .
Advanced Research Questions
Q. How does the nitro group influence the reactivity of the hydroxyethyl substituent in acidic or basic conditions?
The nitro group’s strong electron-withdrawing effect increases the acidity of the phenolic -OH (pKa ~4.8–7.6) and stabilizes intermediates in nucleophilic substitution reactions. Under acidic conditions, protonation of the hydroxyethyl group may lead to dehydration, forming a vinylnitro intermediate. Computational studies (e.g., DFT) can model charge distribution, while Hammett plots correlate substituent effects with reaction rates. Similar electronic effects are observed in 2-(4-nitrophenyl)-3-hydroxypropenal, where conjugation with the nitro group stabilizes enol tautomers .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
Contradictions often arise from tautomerism, impurities, or stereochemical variability. Strategies include:
- Cross-Platform Validation : Compare NMR, IR, and mass spectra with databases like PubChem or NIST .
- Advanced NMR Techniques : Use N NMR to probe nitro group interactions or 2D-COSY to resolve overlapping signals.
- Literature Mining : Tools like SciFinder identify synthetic protocols and spectral data for analogous compounds (e.g., 4-nitrophenol derivatives) .
Q. How can computational chemistry predict the catalytic activity of this compound in asymmetric synthesis?
Molecular docking simulations and transition state modeling (e.g., using Gaussian or ORCA) assess the compound’s potential as a chiral catalyst. Parameters like enantiomeric excess (ee) and activation energy are derived from the molecule’s InChIKey (e.g., UJRPCXHQCJTHEU-UHFFFAOYSA-N for a related compound) . Studies on (S,S)-2-(((Hydroxynaphth-1-yl)(4′-nitrophenyl)methyl)amino)-3-methylbutanoic acid methyl ester demonstrate how steric and electronic properties govern catalytic efficiency .
Methodological Notes
- Stereochemical Analysis : Use chiral shift reagents (e.g., Eu(hfc)) in NMR or polarimetry to confirm the (1S) configuration .
- Stability Testing : Monitor degradation via accelerated stability studies (40°C/75% RH) and HPLC tracking .
- Synthetic Optimization : Design of Experiments (DoE) methodologies improve yield and enantioselectivity in multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
